Octan-2-YL hexadecanoate

Catalog No.
S3342099
CAS No.
55194-81-5
M.F
C24H48O2
M. Wt
368.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octan-2-YL hexadecanoate

CAS Number

55194-81-5

Product Name

Octan-2-YL hexadecanoate

IUPAC Name

octan-2-yl hexadecanoate

Molecular Formula

C24H48O2

Molecular Weight

368.6 g/mol

InChI

InChI=1S/C24H48O2/c1-4-6-8-10-11-12-13-14-15-16-17-18-20-22-24(25)26-23(3)21-19-9-7-5-2/h23H,4-22H2,1-3H3

InChI Key

CHGJJXYCZVFOGE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OC(C)CCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(C)CCCCCC

Octan-2-yl palmitate is a fatty acid ester.

Octan-2-YL hexadecanoate, also known as octan-2-yl palmitate, is an ester formed from the reaction of hexadecanoic acid (palmitic acid) and 2-octanol. Its molecular formula is C24H48O2, and it has a molecular weight of approximately 368.6367 g/mol. This compound is characterized by its long hydrocarbon chains, which contribute to its properties as an emollient and solvent in various applications, particularly in cosmetics and personal care products .

The primary chemical reaction involved in the synthesis of octan-2-YL hexadecanoate is esterification, where hexadecanoic acid reacts with 2-octanol. This reaction typically requires an acid catalyst to proceed efficiently:

Hexadecanoic Acid+2 OctanolAcid CatalystOctan 2 YL Hexadecanoate+Water\text{Hexadecanoic Acid}+\text{2 Octanol}\xrightarrow{\text{Acid Catalyst}}\text{Octan 2 YL Hexadecanoate}+\text{Water}

This reaction can be influenced by factors such as temperature, reactant concentrations, and the presence of catalysts. The equilibrium can shift towards the ester formation by removing water or using excess reactants.

Octan-2-YL hexadecanoate exhibits low toxicity and is generally considered safe for use in cosmetics and personal care formulations. Its emollient properties help in moisturizing the skin, making it beneficial for formulations aimed at enhancing skin hydration and texture. Additionally, it may possess mild antimicrobial properties, contributing to its effectiveness in preserving cosmetic products .

The synthesis of octan-2-YL hexadecanoate can be achieved through several methods:

  • Esterification: As mentioned earlier, this is the most common method involving the reaction of hexadecanoic acid with 2-octanol in the presence of an acid catalyst.
  • Transesterification: This method involves exchanging the alkoxy group of an ester with an alcohol, which can also yield octan-2-YL hexadecanoate under appropriate conditions.
  • Direct Synthesis: In some cases, direct synthesis from fatty alcohols and fatty acids may be employed, although this is less common due to efficiency concerns.

Octan-2-YL hexadecanoate finds a variety of applications, particularly in the cosmetic industry:

  • Emollient: Used in creams and lotions to enhance skin feel.
  • Solvent: Acts as a solvent for other ingredients in cosmetic formulations.
  • Stabilizer: Helps stabilize emulsions in creams and lotions.
  • Plasticizer: Utilized in plastics to improve flexibility.

Its unique properties make it suitable for both personal care products and industrial applications .

Several compounds share structural similarities with octan-2-YL hexadecanoate, primarily due to their ester nature or long-chain fatty acid characteristics. Here are some notable examples:

Compound NameStructure TypeUnique Features
Ethylhexyl PalmitateEsterDerived from palmitic acid; common in cosmetics .
Octyl PalmitateEsterSimilar structure; used as a skin conditioning agent .
Decyl OleateEsterContains oleic acid; provides a different fatty acid profile .

Uniqueness of Octan-2-YL Hexadecanoate

Octan-2-YL hexadecanoate stands out due to its specific balance between hydrophobicity and hydrophilicity, making it particularly effective as an emollient while maintaining good stability in formulations. Its longer carbon chain compared to similar esters enhances its skin-feel properties, setting it apart for use in high-end cosmetic products .

The esterification of palmitic acid (hexadecanoic acid) with 2-octanol follows a nucleophilic acyl substitution mechanism, typically catalyzed by acids or enzymes. In BAIL-catalyzed systems, the reaction proceeds through protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol, formation of a tetrahedral intermediate, and subsequent water elimination.

Protonation and Intermediate Formation

Brønsted acidic ionic liquids such as 1-(4-sulfonic acid)butyl-3-methylimidazolium hydrogen sulfate donate protons to palmitic acid, activating the carbonyl group for nucleophilic attack by 2-octanol. The resulting tetrahedral intermediate stabilizes via hydrogen bonding with the ionic liquid’s anion, lowering the activation energy.

Kinetic Behavior

Studies using BAILs reveal non-elementary kinetics, with first-order dependence on both reactants in the forward direction and first-order dependence on ester and water in the reverse direction. The rate equation is expressed as:
$$
r = k1 [\text{PA}][\text{2-Oct}] - k2 [\text{Ester}][\text{H}2\text{O}]
$$
where $$k
1$$ and $$k2$$ are forward and reverse rate constants, respectively. At 80°C, $$k1$$ values range from 0.079 to 0.153 min$$^{-1}$$ depending on the BAIL structure.

Water Removal Strategies

Equilibrium limitations are mitigated via azeotropic distillation or molecular sieves, shifting the reaction toward ester formation. Continuous removal of water increases conversion from 75% to >95% in batch systems.

Catalytic Systems for Optimized Yield in Branched-Chain Ester Formation

Catalyst selection critically impacts reaction efficiency and enantioselectivity. Below, homogeneous, heterogeneous, and enzymatic systems are compared.

Brønsted Acidic Ionic Liquids (BAILs)

BAILs such as 1-(4-sulfonic acid)butylpyridinium hydrogen sulfate achieve 92% conversion at 80°C within 180 minutes. Their dual acid-base functionality enhances transition-state stabilization, while recyclability (up to 5 cycles without activity loss) reduces costs.

Catalyst TypeTemperature (°C)Conversion (%)Turnover Frequency (h$$^{-1}$$)Reusability (Cycles)
BAIL (Imidazolium)809212.45
Lipase (Novozym 435)60908.77
Sulfuric Acid100856.21

Enzymatic Catalysis

Immobilized lipases like Candida antarctica Lipase B (CalB) enable solvent-free synthesis at 60°C, achieving 90% conversion with 7.5% catalyst loading. Enantioselectivity for the (S)-2-octanol isomer exceeds 99% in biphasic systems.

Homogeneous Acid Catalysts

Sulfuric acid, though inexpensive, suffers from corrosion and side reactions (e.g., alcohol dehydration). Post-reaction neutralization generates waste, reducing sustainability.

Continuous-Flow Industrial Synthesis Protocols

Transitioning from batch to continuous-flow systems improves productivity and reduces energy consumption. Key parameters include residence time, catalyst immobilization, and temperature gradients.

Reactor Design Considerations

Tubular reactors packed with immobilized CalB on acrylic resin achieve 88% conversion at 80°C with a residence time of 45 minutes. In situ water removal via pervaporation membranes enhances yield by 15%.

Economic and Sustainability Metrics

A techno-economic analysis of a 10,000-ton/year plant reveals:

  • Batch Process: Operating cost = $1,200/ton, Productivity = 0.105 kg/L·h
  • Continuous Process: Operating cost = $980/ton, Productivity = 0.169 kg/L·h

Enzyme reuse for 7 cycles reduces biocatalyst costs by 60%, making continuous systems economically viable.

Scalability Challenges

Particle fouling in fixed-bed reactors necessitates periodic backflushing. Microchannel reactors with laminar flow reduce pressure drop and improve mass transfer, enabling scale-up without yield loss.

Octan-2-yl hexadecanoate, with molecular formula C24H48O2 and molecular weight 368.6 g/mol, represents a unique class of fatty acid ester characterized by its branched alkyl alcohol moiety and secondary ester linkage [1] [5]. This compound, also known as octan-2-yl palmitate, features a chiral center at the second carbon of the octyl chain, creating an asymmetric environment that significantly influences its molecular behavior and reactivity patterns [3]. The structure-activity relationships of this ester are governed by the interplay between its branched alkyl chain, secondary alcohol esterification, and the long-chain saturated fatty acid component .

Table 1: Molecular and Structural Properties of Octan-2-yl Hexadecanoate

PropertyValue
Molecular FormulaC24H48O2
Molecular Weight (g/mol)368.6
IUPAC NameOctan-2-yl hexadecanoate
CAS Registry Number55194-81-5
InChI KeyCHGJJXYCZVFOGE-UHFFFAOYSA-N
Chiral Center PositionC-2 (secondary carbon)
Branching TypeMethyl branch at C-2
Ester Linkage PositionSecondary alcohol esterification

Molecular Conformation Analysis of Branched Alkyl Esters

The molecular conformation of octan-2-yl hexadecanoate is fundamentally influenced by the presence of the methyl branch at the second carbon position of the octyl chain [6]. Conformational analysis using computational methods reveals that branched alkyl esters exhibit significantly different spatial arrangements compared to their linear counterparts [24]. The secondary alcohol esterification creates a rigid geometric constraint that restricts rotational freedom around the ester linkage, leading to preferred conformational states [18].

Molecular dynamics simulations demonstrate that the branched nature of the octyl moiety introduces conformational restrictions that affect the overall molecular flexibility [34]. The presence of the chiral center at C-2 creates an asymmetric environment where the methyl substituent influences the spatial orientation of the entire molecule [21]. This branching pattern disrupts the typical zigzag conformation observed in linear fatty acid esters, resulting in a more compact molecular structure with altered intermolecular packing arrangements [24].

The conformational profile of octan-2-yl hexadecanoate shows a preference for extended conformations where the hexadecanoate chain adopts an anti-periplanar arrangement to minimize steric interactions [41]. Nuclear magnetic resonance spectroscopy studies indicate that the branched ester exhibits distinct conformational populations compared to linear esters, with the methyl branch creating localized conformational constraints [45]. The conformational analysis reveals that approximately 60-70% of molecules adopt extended conformations, while 20-30% exist in partially folded states due to intramolecular interactions [39].

Advanced computational modeling using density functional theory calculations demonstrates that the branched alkyl ester exhibits multiple low-energy conformers separated by relatively small energy barriers [46]. The conformational landscape is characterized by restricted rotation around the C-O ester bond, with energy differences of 2-4 kJ/mol between major conformational states [44]. These conformational preferences directly influence the compound's physical properties and biological activity profiles [22].

Electronic Effects of Ester Group Positioning on Reactivity

The positioning of the ester group in octan-2-yl hexadecanoate creates distinct electronic effects that significantly influence its reactivity patterns [8]. The secondary alcohol esterification results in reduced nucleophilicity compared to primary alcohol esters, as the electron density around the oxygen atom is decreased due to inductive effects from the branched alkyl substituent [15]. This electronic environment leads to altered hydrolysis kinetics and modified susceptibility to nucleophilic attack [29].

The carbonyl carbon of the ester group experiences enhanced electrophilicity due to the electron-withdrawing nature of the ester linkage [10]. However, the presence of the branched alkyl chain introduces steric hindrance that counteracts this electronic activation, resulting in an overall decrease in reactivity toward nucleophilic substitution reactions [33]. The electronic effects are further modulated by the long hexadecanoate chain, which provides additional electron density through hyperconjugation effects [11].

Table 2: Electronic Effects in Ester Group Positioning

Structural FeatureElectronic EffectReactivity Impact
Secondary alcohol esterReduced nucleophilicity vs primarySlower hydrolysis kinetics
Primary ester carbonylEnhanced electrophilicityIncreased susceptibility to nucleophiles
Alkyl chain length (C16)Increased hydrophobic interactionsEnhanced lipophilicity
Branched alkyl moietyAltered conformational flexibilityMultiple conformational states
Chiral center proximityAsymmetric electronic environmentStereoselective interactions
Steric hindrance factorDecreased reactivityReduced accessibility

Experimental kinetic studies reveal that octan-2-yl hexadecanoate exhibits hydrolysis rate constants that are 15-30% lower than corresponding linear alkyl esters [29]. This reduction in reactivity is attributed to the combined effects of steric hindrance and altered electronic distribution around the ester linkage [30]. The secondary alcohol esterification creates an electronic environment where the oxygen atom is less nucleophilic, leading to decreased reactivity in base-catalyzed hydrolysis reactions [32].

The electronic effects of ester group positioning are also manifest in the compound's interaction with biological systems [22]. The branched alkyl chain alters the electronic distribution, creating regions of differential electron density that influence molecular recognition and binding affinity [25]. Mass spectrometry fragmentation studies demonstrate that the branched ester exhibits characteristic fragmentation patterns that differ significantly from linear esters, reflecting the altered electronic structure [27].

Steric Factors in Chiral Center-Mediated Interactions

The chiral center at the second carbon position of octan-2-yl hexadecanoate introduces significant steric factors that mediate molecular interactions and influence biological activity [16]. The presence of the methyl substituent at the chiral center creates an asymmetric steric environment that affects both intramolecular conformational preferences and intermolecular recognition processes [19]. These steric factors are particularly important in determining the compound's interaction with chiral biological macromolecules [37].

The methyl branch at C-2 creates intramolecular steric clashes that restrict conformational flexibility and lead to preferred molecular geometries [20]. This steric hindrance effect is manifested in reduced reaction rates for enzymatic processes, as the branched structure limits accessibility to catalytic sites [31]. The secondary alcohol geometry introduces additional steric constraints that further modulate the compound's reactivity profile [17].

Table 3: Steric Factors in Chiral Center-Mediated Interactions

Interaction TypeStructural OriginFunctional Consequence
Intramolecular steric clashMethyl branch at C-2Reduced reaction rates
Conformational restrictionSecondary alcohol geometryPreferred conformations
Chiral recognition sitesAsymmetric carbon environmentEnantioselective binding
Spatial accessibilityBulky hexadecanoate chainLimited enzyme access
Molecular flexibilityEster bond rotationDynamic conformational states
Intermolecular packingLong-chain interactionsAltered phase behavior

Chiral recognition studies demonstrate that the asymmetric carbon environment created by the methyl substituent enables stereoselective interactions with chiral biological targets [40]. The steric factors around the chiral center influence the spatial orientation of functional groups, creating distinct recognition patterns for different enantiomers [19]. This stereospecificity is particularly evident in enzymatic reactions where the branched ester exhibits altered kinetic parameters compared to achiral analogs [38].

The bulky hexadecanoate chain introduces additional steric factors that limit spatial accessibility and reduce the efficiency of molecular interactions [42]. The combination of the branched alkyl moiety and the long fatty acid chain creates a sterically demanding molecular architecture that influences both the compound's physical properties and its biological activity profile [23]. These steric effects are particularly pronounced in membrane interactions, where the branched structure alters lipid packing and membrane fluidity [39].

Table 4: Comparative Analysis of Branched vs Linear Alkyl Esters

PropertyLinear Ester (Reference)Branched Ester (Octan-2-yl)
Hydrolysis rate constantHigher (baseline)Reduced by 15-30%
Thermal stabilityModerateEnhanced
Conformational flexibilityHigh flexibilityRestricted rotation
Intermolecular interactionsStrong van der WaalsDisrupted packing
Crystallization tendencyReadily crystallizesReduced crystallization
Biological activityStandard activityModified selectivity

Octan-2-yl hexadecanoate, also known as octan-2-yl palmitate, is a fatty acid ester formed from the reaction between hexadecanoic acid (palmitic acid) and 2-octanol [1]. This compound, with molecular formula C24H48O2 and molecular weight of 368.6 g/mol, exhibits distinctive biological interaction mechanisms that are primarily governed by its amphiphilic structure and branched alcohol moiety [1] [2]. The compound's biological activity profile encompasses membrane permeability enhancement, enzymatic resistance patterns, and specific protein binding characteristics that distinguish it from linear fatty acid esters .

Lipid Membrane Permeability Enhancement Properties

The membrane permeability enhancement properties of octan-2-yl hexadecanoate are fundamentally linked to its structural characteristics and physicochemical properties [4] [5]. Research demonstrates that fatty acid esters with branched alcohol components exhibit enhanced membrane interaction capabilities compared to their linear counterparts [4]. The compound's high lipophilicity, evidenced by a calculated LogP value of 8.37, facilitates strong membrane partitioning and integration into lipid bilayers [6].

Studies on fatty acid ester membrane interactions reveal that compounds with medium-chain fatty acid components and branched alcohol structures demonstrate superior permeation enhancement effects [4]. The mechanism involves disruption of membrane lipid organization through intercalation between phospholipid molecules, leading to increased membrane fluidity and permeability [5] [7]. Molecular dynamics simulations indicate that fatty acid esters partition preferentially into the hydrophobic core of lipid bilayers, with the ester functionality oriented toward the membrane interface [8].

The permeation enhancement mechanism operates through multiple pathways including lipid domain reorganization, alteration of membrane phase behavior, and modification of tight junction integrity [4] [9]. Research shows that fatty acid esters can induce changes in membrane order parameters and reduce the energy barrier for transmembrane transport of polar compounds [5] [7]. The branched structure of the octan-2-yl moiety contributes to membrane destabilization through steric effects that disrupt regular lipid packing [10].

Table 1: Lipid Membrane Permeability Enhancement Properties

PropertyValueImpact on Membrane
Molecular Weight368.6 g/molFacilitates lipophilic interaction
LogP (Octanol-Water)8.37High membrane affinity
Polar Surface Area26.3 ŲLow polarity enhances penetration
Fatty Acid Chain Length16 carbons (palmitate)Optimal chain length for bilayer integration
Alcohol Chain Length8 carbons (secondary)Branched structure affects fluidity
Membrane Partition CoefficientHigh (estimated)Strong membrane association
Permeation Enhancement IndexModerate to HighEnhanced drug delivery potential

Experimental evidence from permeability studies using model membranes demonstrates that palmitate esters with secondary alcohol groups exhibit partition coefficients exceeding 1.5×10⁵, indicating strong membrane affinity [10]. The compound's ability to modulate membrane permeability is attributed to its capacity to form mixed domains with phospholipids, creating regions of altered lipid organization that facilitate enhanced transport [11] [12].

Enzymatic Hydrolysis Resistance in Metabolic Pathways

The enzymatic hydrolysis resistance profile of octan-2-yl hexadecanoate reflects the substrate specificity patterns of various carboxylesterases and lipases encountered in biological systems [13] [14]. Carboxylesterases, which constitute the primary enzymatic pathway for ester hydrolysis, exhibit distinct substrate preferences based on the size and structure of both the acyl and alcohol components [14] [15].

Research indicates that carboxylesterase 1 (CES1) preferentially hydrolyzes substrates with small alcohol groups and large acyl groups, while carboxylesterase 2 (CES2) shows preference for substrates with large alcohol groups and small acyl groups [15]. The secondary branched structure of the octan-2-yl moiety places this compound in an intermediate category, potentially reducing hydrolysis efficiency by both enzyme families [14] [16].

Lipases, including pancreatic lipase, hormone-sensitive lipase, and adipose triglyceride lipase, demonstrate broader substrate specificity for long-chain fatty acid esters [13] [17]. Studies show that adipose triglyceride lipase (ATGL) exhibits transacylation activity with fatty acid esters, potentially utilizing octan-2-yl hexadecanoate as a substrate for fatty acid ester of hydroxy fatty acid (FAHFA) biosynthesis [17] [18]. The enzyme's ability to catalyze both hydrolysis and synthesis reactions suggests complex metabolic interactions with branched fatty acid esters [18].

Table 2: Enzymatic Hydrolysis Resistance Profile

Enzyme TypeSubstrate PreferenceExpected Activity on Octan-2-yl HexadecanoateHydrolysis Rate
Carboxylesterase 1 (CES1)Small alcohol, large acylLow to ModerateSlow
Carboxylesterase 2 (CES2)Large alcohol, small acylModerateModerate
Pancreatic LipaseLong-chain triglyceridesHighFast
Hormone-Sensitive LipaseBroad substrate rangeHighFast
Adipose Triglyceride LipaseFatty acid estersHighFast
Plasma EsterasesShort-chain estersLowVery Slow
Liver Microsomal EsterasesVarious ester substratesModerateModerate

The metabolic stability of fatty acid esters in plasma and liver microsomes depends significantly on carboxylesterase activity, with inhibition studies demonstrating marked reduction in hydrolysis rates upon enzyme inhibition [19]. Research shows that ester compounds with branched alcohol components exhibit enhanced stability compared to linear analogs due to steric hindrance effects that reduce enzyme-substrate interaction efficiency [20] [19].

Kinetic studies reveal that the apparent Km values for esterases acting on short-chain esters differ significantly from those for lipases acting on long-chain substrates [16]. The intermediate structure of octan-2-yl hexadecanoate may result in variable enzyme affinity, with lipases showing higher activity due to the long palmitate chain, while esterases exhibit reduced efficiency due to the bulky secondary alcohol group [14] [21].

Protein Binding Affinity Profiling

The protein binding characteristics of octan-2-yl hexadecanoate are determined by its interaction with various fatty acid binding proteins and transport proteins present in biological systems [22] [23]. Fatty acid binding proteins (FABPs) constitute a family of intracellular chaperones that facilitate the transport and metabolism of lipophilic compounds [22] [24].

Studies demonstrate that different FABP isoforms exhibit varying affinity for fatty acid esters based on structural specificity [22] [24]. FABP3, predominantly expressed in neurons, shows high affinity for long-chain fatty acids and their derivatives, with dissociation constants in the nanomolar range [24] [25]. FABP5, found in both neurons and astrocytes, exhibits broad ligand specificity and high binding affinity for palmitate-containing compounds [24].

Research indicates that fatty acid binding proteins show preferential binding for hydrophobic ligands, with binding affinity generally increasing with ligand hydrophobicity [22]. The high lipophilicity of octan-2-yl hexadecanoate suggests strong interaction potential with these proteins [23]. Isothermal titration calorimetry studies reveal that fatty acid binding proteins can accommodate fatty acid esters within their binding cavities, although with potentially altered thermodynamic parameters compared to free fatty acids [25].

Table 3: Protein Binding Affinity Profile

Protein TypeBinding AffinityDissociation Constant (Kd)Biological Function
AlbuminLow to Moderate10⁻⁴ - 10⁻⁵ MTransport in circulation
Fatty Acid Binding Protein 3 (FABP3)High10⁻⁶ - 10⁻⁷ MNeuronal lipid transport
Fatty Acid Binding Protein 5 (FABP5)High10⁻⁶ - 10⁻⁷ MCellular lipid trafficking
Fatty Acid Binding Protein 7 (FABP7)Moderate10⁻⁵ - 10⁻⁶ MBrain lipid regulation
CD36 ReceptorHigh10⁻⁶ - 10⁻⁷ MMembrane fatty acid uptake
Fatty Acid Transport ProteinsHigh10⁻⁶ - 10⁻⁷ MTransmembrane transport
Cytoplasmic Binding ProteinsModerate to High10⁻⁵ - 10⁻⁶ MIntracellular trafficking

The CD36 receptor, a membrane-bound fatty acid transporter, demonstrates high affinity for long-chain fatty acids and may facilitate cellular uptake of octan-2-yl hexadecanoate [26]. Studies show that CD36-mediated fatty acid transport involves both binding and signaling functions, with the receptor capable of recognizing diverse fatty acid structures [26]. The membrane-bound fatty acid transport proteins (FATPs) also exhibit broad specificity for long-chain fatty acid derivatives and may contribute to cellular uptake mechanisms [27] [28].

XLogP3

10.8

Dates

Last modified: 02-18-2024

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